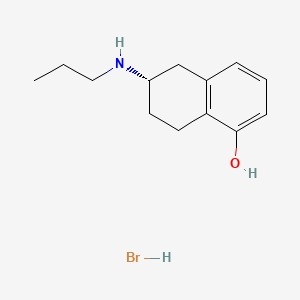

(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide

Description

Properties

IUPAC Name |

(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.BrH/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15;/h3-5,11,14-15H,2,6-9H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWWFOPCZSIFKK-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)C=CC=C2O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669467 | |

| Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165950-84-5 | |

| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrobromide (1:1), (6S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165950-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Mechanism

Reductive amination of 6-keto-5,6,7,8-tetrahydronaphthalen-1-ol derivatives with propylamine offers a direct route to the target compound. The ketone intermediate reacts with propylamine under reducing conditions to form the secondary amine, with stereochemical control achieved via chiral catalysts or auxiliaries. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane is a preferred reagent due to its mild reactivity and compatibility with acid-sensitive groups.

Example Protocol

-

Substrate Preparation : 5-Methoxy-6-keto-1,2,3,4-tetrahydronaphthalene is synthesized via Friedel-Crafts acylation followed by partial hydrogenation.

-

Reductive Amination : The ketone (1.0 eq) is treated with propylamine (1.2 eq) and NaBH(OAc)₃ (1.5 eq) in anhydrous dichloromethane at 25°C for 48 hours.

-

Workup : The reaction is quenched with saturated NaHCO₃, extracted with dichloromethane, and purified via silica gel chromatography (yield: 68–72%).

Stereochemical Control

Asymmetric reductive amination using (S)-BINAP-ruthenium complexes induces enantioselectivity, achieving enantiomeric excess (ee) >90%. Alternatively, enzymatic resolution with lipases or kinetic resolution using chiral auxiliaries (e.g., Evans oxazolidinones) provides complementary pathways.

Alkylation Methods

N-Alkylation of Primary Amines

Alkylation of 6-amino-5,6,7,8-tetrahydronaphthalen-1-ol with propyl halides or sulfonates in the presence of alkali metal carbonates (e.g., K₂CO₃) minimizes byproduct formation. Xylene or toluene as solvents at reflux temperatures (140–150°C) enhance reaction efficiency.

Optimized Conditions

Protection-Deprotection Strategy

To prevent O-alkylation of the phenol group, the hydroxyl is protected as a methyl ether or acetate ester prior to alkylation. Subsequent deprotection with HBr (48% w/w) at 80–100°C cleaves the methyl ether while protonating the amine to form the hydrobromide salt.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol is resolved using chiral acids (e.g., (R)-mandelic acid) to form diastereomeric salts. Differential crystallization in ethanol/water mixtures isolates the (S)-enantiomer with >98% ee.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers on a milligram-to-gram scale. Mobile phases of hexane/isopropanol (90:10) achieve baseline separation (α = 1.25).

Deprotection and Salt Formation

HBr-Mediated Deprotection

Treatment of protected intermediates (e.g., 5-methoxy-6-(propylamino)-tetralin) with 48% HBr at 80°C for 6 hours simultaneously removes the methyl protecting group and forms the hydrobromide salt. This one-pot method simplifies purification and improves atom economy.

Reaction Profile

Alternative Acid Sources

Hydrogen bromide gas in acetic acid or ethyl acetate offers a solvent-dependent alternative, though prolonged exposure risks decomposition of the tetralin scaffold.

Optimization and Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The propylamino group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and signal transduction.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The propylamino group may facilitate binding to these targets, while the tetrahydronaphthalenol core can modulate the compound’s overall activity. The hydrobromide salt form enhances its solubility, allowing for better bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Pharmacological and Physicochemical Insights

Impact of Substituents on Bioactivity: The thiophen-ethyl group in Rotigotine significantly enhances dopamine receptor affinity compared to the simpler propylamino group in the target compound. This modification is critical for Rotigotine’s clinical efficacy in Parkinson’s disease . Hydrobromide vs. Hydrochloride Salts: The target compound’s HBr salt may offer superior stability in certain solvents compared to HCl salts, though HCl salts (e.g., Rotigotine) are more common in pharmaceuticals due to better aqueous solubility .

Stereochemical and Conformational Effects: The S-configuration in both the target compound and Rotigotine is essential for binding to dopamine D2/D3 receptors. In contrast, racemic mixtures or R-isomers show reduced activity .

Solubility and Drug-Likeness: Compounds with diol groups (e.g., 1,2-Naphthalenediol derivative) exhibit higher polarity, improving water solubility but reducing blood-brain barrier penetration . The ketone group in the octahydronaphthalenone analogue lowers solubility, limiting its utility in parenteral formulations .

Biological Activity

(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide, commonly known as rotigotine, is a compound with notable biological activities primarily linked to its role as a dopamine agonist. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 165950-84-5

- Molecular Formula : C13H20BrNO

- Molecular Weight : 286.21 g/mol

Rotigotine acts primarily as a dopamine receptor agonist , specifically targeting D2 and D3 receptors. Its mechanism includes:

- Dopaminergic Activity : Rotigotine mimics the action of dopamine in the brain, which is crucial for regulating movement and emotional responses. This makes it particularly useful in treating conditions associated with dopamine deficiency.

- Non-Dopaminergic Effects : Research indicates that rotigotine also interacts with non-dopaminergic receptors, contributing to its therapeutic effects in conditions like depression and restless legs syndrome (RLS) .

Therapeutic Applications

Rotigotine has been studied for various therapeutic applications:

- Parkinson's Disease : It is used in the treatment of Parkinson's disease due to its ability to alleviate motor symptoms by stimulating dopamine receptors.

- Restless Legs Syndrome (RLS) : Rotigotine has shown efficacy in reducing the severity of RLS symptoms.

- Depression and Fibromyalgia : Emerging studies suggest potential benefits in treating depression and fibromyalgia due to its broad receptor activity .

Clinical Studies and Case Reports

Several clinical studies have highlighted the effectiveness of rotigotine:

- A study published in Movement Disorders demonstrated that rotigotine significantly improved motor function in patients with advanced Parkinson's disease when compared to placebo .

- Another clinical trial focused on RLS found that patients treated with rotigotine reported a substantial reduction in symptoms and improved sleep quality .

Pharmacokinetics

Rotigotine exhibits favorable pharmacokinetic properties:

- Bioavailability : The compound has good bioavailability through transdermal delivery systems, allowing for continuous drug release and stable plasma levels.

- Elimination Half-life : The half-life of rotigotine is approximately 5 hours, which supports its use in continuous delivery systems .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, similar tetrahydronaphthalene derivatives are synthesized by reacting hydrazides with reagents under reflux in DMF or ethanol (85°C for 2 hours), followed by cooling, filtration, and recrystallization from methanol or ethanol . Purification often involves column chromatography (e.g., silica gel, eluting with dichloromethane/methanol mixtures) to isolate intermediates. Yields typically range from 68% to 85%, depending on reaction optimization .

Q. What spectroscopic techniques confirm the structural integrity of the compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; H and C) and Infrared (IR) spectroscopy are critical. For instance, H NMR can confirm the stereochemistry at the chiral center (S-configuration) through coupling constants, while IR identifies functional groups like hydroxyl (-OH) and amine (-NH) . Elemental analysis (C, H, N) validates purity, with deviations ≤0.4% from theoretical values .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a dark place under inert atmosphere (argon or nitrogen) at room temperature or -20°C for long-term stability. The compound is hygroscopic; use desiccants and moisture-proof containers. Avoid exposure to light, as naphthol derivatives are prone to oxidation .

Advanced Research Questions

Q. How can discrepancies in cytotoxicity data between cancer cell lines (e.g., HCT116 vs. MCF-7) be analyzed?

- Methodological Answer : Discrepancies may arise from cell-specific uptake mechanisms or metabolic differences. Use dose-response curves (MTT assay) to calculate IC values. Validate via flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation). Cross-check with structural analogs to identify functional group contributions to selectivity .

Q. What computational approaches predict the compound’s binding affinity to dopamine receptors (D2/D3)?

- Methodological Answer : Perform 3D quantitative structure-activity relationship (QSAR) modeling using comparative molecular field analysis (CoMFA) or docking simulations (AutoDock Vina). Key parameters include steric/electrostatic interactions with receptor residues (e.g., Asp110 in D3). Validate predictions with in vitro radioligand binding assays using H-spiperone for D2 and H-7-OH-DPAT for D3 .

Q. What strategies optimize selectivity for dopamine D3 over D2 receptors?

- Methodological Answer : Introduce bulky substituents (e.g., 4-phenylpiperazine) to exploit differences in the D3 receptor’s larger binding pocket. Modify the propylamino chain length to enhance hydrophobic interactions with D3-specific residues. Test selectivity ratios (D2/D3 Ki values) using transfected HEK293 cells expressing human receptors .

Q. How can in vivo neuroprotective efficacy be evaluated for Parkinson’s disease models?

- Methodological Answer : Use 6-hydroxydopamine (6-OHDA)-lesioned rats or MPTP-treated mice. Administer the compound via osmotic pumps or transdermal patches (mimicking clinical delivery). Assess rotational behavior, striatal dopamine levels (HPLC), and tyrosine hydroxylase expression (immunohistochemistry) .

Data Contradiction Analysis

Q. How to reconcile conflicting results in receptor affinity studies between in vitro and in vivo models?

- Methodological Answer : Differences may stem from pharmacokinetic factors (e.g., blood-brain barrier penetration). Perform plasma protein binding assays and brain/plasma ratio measurements. Use PET imaging with C-labeled compound to track biodistribution. Compare in vitro IC with in vivo ED to adjust dosing regimens .

Experimental Design Considerations

Q. What controls are essential in assessing the compound’s metabolic stability?

- Methodological Answer : Include liver microsomes (human/rat) with NADPH cofactor. Use propranolol as a positive control (high clearance) and warfarin as a low-clearance reference. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) and extrapolate to hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.